molecular formula C10H9BrO2 B181478 1-(3-Bromophenyl)cyclopropanecarboxylic acid CAS No. 124276-95-5

1-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B181478
CAS No.: 124276-95-5
M. Wt: 241.08 g/mol
InChI Key: MYDCJGVBYNDHIC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a benzene ring with a bromine atom at the 3-position. This compound is notable for its unique structure, which combines the strained cyclopropane ring with the aromatic bromobenzene moiety .

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid typically involves a substitution reaction where a bromine atom on a benzene ring is replaced by a hydrogen atom on a cyclopropane ring. This can be achieved by reacting a bromine compound with cyclopropane under appropriate chemical conditions . Industrial production methods may involve more complex procedures to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to optimize the process.

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its specific reactivity and applications in various fields.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDCJGVBYNDHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588127
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-95-5
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(3-Bromophenyl)cyclopropanecarbonitrile (Reference compound 25-1, 5.0 g, 23 mmol) and ethylene glycol (20 mL) were added to a solution of potassium hydroxide (3.7 g, 66 mmol) in water (20 mL). The mixture was stirred at 140° C. for 4 hours. The reaction mixture was poured into a solution mixture of ice-water mL) and 6 N hydrochloric acid (50 mL). The precipitated solid was separated by filtration and dried under reduced pressure to give the title reference compound (4.7 q) as a brown solid (yield 87%).
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3.7 g
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50 mL
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87%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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